molecular formula C18H13N3O3S B11315869 N-(2,1,3-benzothiadiazol-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11315869
M. Wt: 351.4 g/mol
InChI Key: YKUNXVJBYSVCDR-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiadiazole moiety linked to a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,1,3-benzothiadiazole with a suitable acylating agent to form an intermediate, which is then reacted with a chromene derivative under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound could be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of a benzothiadiazole moiety and a chromene structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H13N3O3S/c1-9-3-5-12-15(22)8-16(24-17(12)10(9)2)18(23)19-11-4-6-13-14(7-11)21-25-20-13/h3-8H,1-2H3,(H,19,23)

InChI Key

YKUNXVJBYSVCDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC4=NSN=C4C=C3)C

Origin of Product

United States

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